molecular formula C5H2ClFN2O2 B14853093 5-Chloro-2-fluoro-4-nitropyridine

5-Chloro-2-fluoro-4-nitropyridine

Cat. No.: B14853093
M. Wt: 176.53 g/mol
InChI Key: MAVSQKCTGYHQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-4-nitropyridine: is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of chlorine, fluorine, and nitro substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-nitropyridine typically involves the nitration of 5-chloro-2-fluoropyridine. One common method includes the reaction of 5-chloro-2-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the agrochemical industry, this compound is utilized in the development of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-nitropyridine depends on its specific applicationFor example, in medicinal applications, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-fluoro-4-nitropyridine is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

5-chloro-2-fluoro-4-nitropyridine

InChI

InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H

InChI Key

MAVSQKCTGYHQKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.